2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(propan-2-yl)-1H-1,2,4-triazole with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ metal-free catalysts and environmentally benign conditions to ensure sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can be performed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
Uniqueness
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is unique due to its specific substitution pattern on the triazole ring, which can confer distinct biological activities and chemical reactivity compared to other triazole derivatives .
Properties
CAS No. |
929339-46-8 |
---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)acetic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)7-8-5(9-10-7)3-6(11)12/h4H,3H2,1-2H3,(H,11,12)(H,8,9,10) |
InChI Key |
HGZUYYDHNDOCLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=N1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.